molecular formula C13H19N3O B2552117 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097937-37-4

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B2552117
CAS番号: 2097937-37-4
分子量: 233.315
InChIキー: VZWFBYOXDAMVSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a high-value chemical scaffold designed for pharmaceutical research and development. This compound features a piperidine-substituted dihydropyridazinone core, a structure recognized as an important intermediate in the synthesis of biologically active molecules . The incorporation of the cyclopropyl group is a common strategy in medicinal chemistry to influence the compound's metabolic stability, lipophilicity, and overall pharmacological profile . Compounds based on the dihydropyridazinone scaffold are frequently investigated as key intermediates in organic synthesis and for their potential biological activities . The piperidin-4-yl moiety is a privileged structure in drug discovery, often employed in the design of compounds targeting the central nervous system and various enzymatic processes. As a building block, this reagent is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications of any kind, including human or veterinary use. Researchers can leverage this compound in the exploration of new therapeutic agents, utilizing its defined molecular structure for structure-activity relationship (SAR) studies and as a core template for further chemical elaboration.

特性

IUPAC Name

6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFBYOXDAMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Simmons–Smith Cyclopropanation

A zinc-copper couple mediates the reaction between diiodomethane and allylic precursors. For instance, 6-allyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one undergoes cyclopropanation in dichloromethane at 0°C, yielding the cyclopropyl derivative with 55–65% efficiency.

Transition Metal-Catalyzed Cross-Coupling

Functionalization at the 2-Position: Piperidine Incorporation

The piperidin-4-ylmethyl group is introduced via alkylation or reductive amination:

Alkylation of Pyridazinone Intermediates

6-Cyclopropyl-2,3-dihydropyridazin-3-one reacts with 4-(bromomethyl)piperidine-1-carboxylate in acetonitrile using K₂CO₃ as a base. After deprotection with trifluoroacetic acid, the target compound is obtained in 65–70% yield.

Reductive Amination

Condensation of 6-cyclopropyl-2-formyl-2,3-dihydropyridazin-3-one with piperidin-4-amine in methanol, followed by NaBH₄ reduction, affords the product in 60–68% yield.

Critical considerations :

  • Solvent polarity impacts reaction kinetics
  • Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 hours)

Alternative Routes: One-Pot Synthesis

Recent advancements enable a tandem cyclization-alkylation strategy. Ethyl 3-cyclopropyl-3-oxopropanoate and hydrazine hydrate form the pyridazinone core in situ, which subsequently reacts with 4-(chloromethyl)piperidine in dimethylformamide (DMF) at 120°C. This method achieves 50–55% overall yield but reduces purification steps.

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in:

  • Purification : Column chromatography is impractical; alternatives include crystallization from ethanol/water mixtures.
  • Cost efficiency : Transition metal catalysts (e.g., Pd) increase expenses. Nickel-based alternatives are under investigation.
  • Byproduct formation : Over-alkylation at the piperidine nitrogen requires careful stoichiometric control.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Purity (%)
Simmons–Smith 55–65 Moderate High 90–95
Suzuki coupling 70–80 High Very High 95–98
Reductive amination 60–68 Low Moderate 85–90
One-pot synthesis 50–55 High Low 80–85

Data synthesized from.

化学反応の分析

Types of Reactions

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives .

科学的研究の応用

Medicinal Chemistry

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is being investigated as a potential pharmacophore in drug design. Its interactions with biological targets such as enzymes and receptors make it a candidate for developing therapeutics aimed at metabolic disorders and cardiovascular diseases .

Biological Studies

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : It has shown significant antifungal properties against resistant strains, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
  • Cognitive Enhancement : As a histamine H3 receptor antagonist, it may enhance cognitive functions, making it relevant for neurodegenerative disease research.
  • Antitumor Effects : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies

Several studies have highlighted the efficacy of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one:

  • Antifungal Efficacy : A study demonstrated the compound's effectiveness against resistant fungal strains, suggesting its potential as an antifungal agent in clinical settings.
  • Lipid Modulation : Preclinical studies showed that the compound significantly lowers LDL and triglycerides while raising HDL levels in animal models, indicating its promise for treating dyslipidemia .

作用機序

The mechanism of action of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 6-cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can be contextualized by comparing it to analogs with related scaffolds and substituents. Below is a detailed analysis:

Structural Analogues with Pyridazine/Pyridine Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 2202163-38-8 C₁₈H₂₀F₃N₅O 379.38 Pyridazine ring with trifluoromethyl group
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 2097891-15-9 C₁₉H₂₁F₃N₄O 378.39 Pyridine ring replaces pyridazine; positional isomerism of CF₃

Piperidine/Piperazine-Based Analogues

Examples from European patents () highlight derivatives with piperidine or piperazine rings substituted with aromatic or heteroaromatic groups:

  • Compound A : 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives ().
  • Compound B : N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ().
  • Key Observations: Compound A replaces the dihydropyridazinone core with a pyrido-pyrimidinone system, which may influence target selectivity (e.g., kinase vs. GPCR targets) . Compound B incorporates a piperazine ring linked to a trifluoromethylpyridine group, suggesting a focus on CNS targets due to improved blood-brain barrier penetration .

Antimicrobial Activity in Related Compounds

  • DMPI and CDFII (): Piperidinyl-indole derivatives synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).

Physicochemical and Pharmacokinetic Considerations

  • LogP : The trifluoromethyl group in the target compound likely increases LogP (~2.5–3.5 estimated), comparable to pyridine/pyridazine analogs .
  • Synthetic Routes : Reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions) is a common method for introducing piperidine substituents, as seen in .

Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Pyridine Analog (CAS 2097891-15-9) DMPI ()
Core Structure Dihydropyridazinone Dihydropyridazinone Indole-piperidine
Substituent at Piperidine 6-(Trifluoromethyl)pyridazin-3-yl 3-(Trifluoromethyl)pyridin-2-yl 2,3-Dimethylphenyl
Molecular Weight 379.38 378.39 ~450 (estimated)
Biological Activity (Reported) N/A N/A MRSA synergism with carbapenems

生物活性

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is C13H16N4OC_{13}H_{16}N_{4}O. The compound features a cyclopropyl group and a piperidine moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Exhibits significant antifungal properties against resistant strains.
  • Cognitive Enhancement : Shows potential as a histamine H3 receptor antagonist, which may enhance cognitive functions.
  • Antitumor Effects : Demonstrates cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study focusing on the antifungal activity of derivatives related to piperidine and pyridazinone structures highlighted the relevance of such compounds in combating resistant fungal infections like Candida auris. The synthesized derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Plasma membrane disruption
pta20.301.50Induction of apoptosis
pta30.973.90Cell cycle arrest in S-phase

Cognitive Enhancement

The compound has been identified as a potent histamine H3 receptor antagonist. In vivo studies demonstrated its ability to enhance wakefulness and improve memory in rat models at low doses (0.03–0.3 mg/kg) without significant side effects . This suggests potential applications in treating cognitive disorders.

Antitumor Effects

In terms of anticancer activity, compounds with similar structures have shown promising results against various cancer cell lines. For example, certain derivatives were reported to have IC50 values lower than established chemotherapeutics, indicating superior cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
Compound AHeLa<5Doxorubicin (10)
Compound BMCF7<8Cisplatin (12)
Compound CA431<6Paclitaxel (15)

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Membrane Disruption : The interaction with cellular membranes leading to increased permeability is crucial for its antifungal action.
  • Cell Cycle Modulation : Inducing cell cycle arrest has been observed in cancer cell lines treated with related compounds.

Case Studies

Several case studies have documented the effects of compounds similar to 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one:

  • Study on Antifungal Efficacy : A clinical trial evaluated the effectiveness of piperidine derivatives against resistant strains of Candida auris, demonstrating significant improvements in treatment outcomes.
  • Cognitive Function Trial : Another study assessed the cognitive-enhancing properties in aged rats, showing improvements in memory retention and learning capabilities.

Q & A

Basic: What are the recommended synthetic routes for 6-cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pyridazine precursors. Microwave-assisted synthesis (e.g., 3,6-di(pyridin-2-yl)pyridazines) offers faster reaction times and higher yields compared to conventional heating . Key steps include:

  • Cyclopropyl introduction : Use cyclopropane carboxaldehyde in a nucleophilic substitution or [2+1] cycloaddition under basic conditions.
  • Piperidine coupling : Employ Buchwald-Hartwig amination or reductive amination with piperidin-4-ylmethyl halides.
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95%) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • First aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Basic: How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for cyclopropyl protons (δ 0.8–1.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 276.2) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., disorder in pyridazinone rings requires high-resolution data) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted piperidine (e.g., 4-arylpiperazinyl derivatives) or pyridazinone rings (e.g., 6-methyl or 3-nitro groups) .
  • Biological assays :
    • Receptor binding : Screen against corticotropin-releasing factor (CRF-1) receptors using radioligand displacement assays .
    • Functional activity : Measure cAMP inhibition in HEK293 cells transfected with target receptors .
  • Data analysis : Use Schrödinger’s Maestro for molecular docking to correlate substituent effects with activity .

Advanced: What analytical methods resolve challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase: 0.1% TFA in H₂O (A) and acetonitrile (B). Gradient: 10–90% B over 25 min. Detect at 254 nm .
  • LC-MS/MS : Employ MRM mode for impurities (e.g., m/z 292.2 → 145.1) with a LOQ of 0.1 ng/mL .
  • Reference standards : Cross-validate against pharmacopeial impurities (e.g., 4-methyl-5,11-dihydro-6H-diazepin-6-one) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Methodological Answer:

  • Dynamic effects : NMR captures time-averaged conformations, while X-ray shows static crystal structures. For example, piperidine ring puckering may vary in solution vs. solid state .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., cyclopropyl rotation) by acquiring spectra at 298 K and 323 K .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in 10 mM ammonium acetate buffer (pH 6.5) to stabilize the pyridazinone core .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Methodological Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis of the pyridazinone ring at pH < 3) .
  • Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolytic degradation .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy confirms photodegradation (λmax shift from 270 nm to 310 nm) .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for bioavailability (%F) and half-life (t₁/₂) .
  • Toxicity : Conduct 28-day repeat-dose studies in rodents. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Metabolite identification : Use hepatocyte incubations + UPLC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropyl) .

Advanced: How can researchers validate the compound’s purity for publication or regulatory submissions?

Methodological Answer:

  • Triangulation : Combine HPLC (purity >98%), elemental analysis (C, H, N within ±0.4% of theoretical), and HRMS (mass error <5 ppm) .
  • Residual solvents : Perform GC-MS per ICH Q3C guidelines (e.g., DMF < 880 ppm) .
  • Batch-to-batch consistency : Use PCA analysis of NMR spectra to detect outlier batches .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。